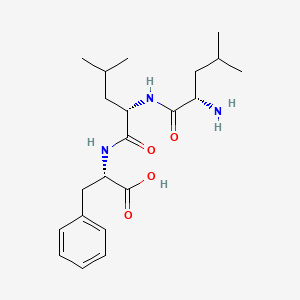
Phe-his
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phe-His is a dipeptide composed of L-phenylalanine and L-histidine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-phenylalanine and a L-histidine. It is a tautomer of a Phe-His zwitterion.
Wissenschaftliche Forschungsanwendungen
1. Enhancing Research Value of Databases
The collaboration between the Clinical Practice Research Datalink (CPRD) and Public Health England (PHE) has significantly enhanced the research value and capability of primary care databases. This partnership facilitates access to linked cancer registration data, benefiting research, pharmacovigilance, drug monitoring, and health outcomes analysis (Amjad et al., 2017).
2. Understanding Corrosion Inhibition
A study on the inhibition properties of cyclic amino acids, including Histidine (His) and Phenylalanine (Phe), utilized electrochemical techniques to investigate tin corrosion in saline environments. This research highlighted the complex interaction between these amino acids and metal surfaces, contributing to the understanding of corrosion processes (El Ibrahimi et al., 2021).
3. Radiobiological Research
Surface enhanced Raman scattering (SERS) has been applied in radiobiological research to study the transformation of phenylalanine to tyrosine under particle irradiation. This research provides insights into radiation-induced biochemical reactions and demonstrates the potential of SERS in analyzing complex biological systems (Zhang et al., 2014).
4. Interdisciplinary Collaboration in Photocatalytic Hydrogen Evolution
The field of Photocatalytic Hydrogen Evolution (PHE) serves as an example of interdisciplinary scientific collaboration. Bibliometric analysis has shown that disciplines such as Chemistry and Material Sciences play a central role in this network, highlighting the importance of interdisciplinary interaction in scientific research (Yao et al., 2022).
5. Adsorption Studies on Metal Surfaces
Infrared reflection-absorption spectroscopy (IRAS) has been used to study the adsorption of l-histidine (His) and l-phenylalanine (Phe) on gold and copper surfaces. This research sheds light on the molecular orientation and coordination of amino acid-metal complexes, contributing to the understanding of surface chemistry (Liedberg et al., 1987).
6. Live-Cell Extracellular pH Sensing
Surface-enhanced Raman spectroscopy (SERS) has been employed for in situ sensing of extracellular pH (pHe) during cell apoptosis. This technique offers a promising approach for understanding pH-related biological and pathological issues (Xu et al., 2018).
Eigenschaften
CAS-Nummer |
33367-37-2 |
|---|---|
Produktname |
Phe-his |
Molekularformel |
C15H18N4O3 |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H18N4O3/c16-12(6-10-4-2-1-3-5-10)14(20)19-13(15(21)22)7-11-8-17-9-18-11/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 |
InChI-Schlüssel |
OHUXOEXBXPZKPT-STQMWFEESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Andere CAS-Nummern |
33367-37-2 |
Physikalische Beschreibung |
Solid |
Sequenz |
FH |
Synonyme |
His-Phe histidylphenylalanine Phe-His phenylalanylhistidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1624213.png)








![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)